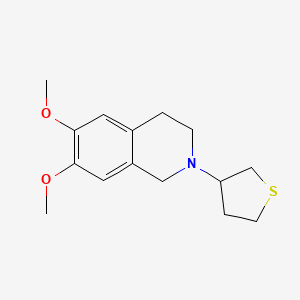
6,7-Dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C15H21NO2S and its molecular weight is 279.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6,7-Dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities, particularly as a ligand for sigma receptors and its implications in cancer therapy and antiviral activity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C13H15N1O2S
- Molecular Weight : 235.33 g/mol
- CAS Number : 521984-48-5
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interactions with sigma receptors and its potential as an anticancer and antiviral agent.
Sigma Receptor Binding
Research indicates that derivatives of tetrahydroisoquinoline, including 6,7-dimethoxy variants, exhibit significant binding affinity for sigma receptors. These receptors are implicated in various physiological processes and are over-expressed in many cancers:
- Sigma-1 and Sigma-2 Receptors : Studies show that compounds with modifications at the 6 and 7 positions demonstrate selective binding to sigma-2 receptors with Ki values ranging from 5 to 6 nM. This selectivity is crucial as sigma-2 receptors are often linked to tumor proliferation while showing low expression in normal tissues .
Anticancer Activity
The anticancer potential has been explored through various in vitro studies:
- Cell Lines Tested : Compounds have shown moderate cytotoxic effects against human liver (Huh-7) and esophageal (KYSE-140) cancer cell lines.
- Mechanism of Action : The anticancer activity is not solely correlated with sigma receptor affinity but may involve multiple pathways including apoptosis induction and cell cycle arrest .
Antiviral Activity
Recent studies have also evaluated the efficacy of 6,7-dimethoxy tetrahydroisoquinoline derivatives against HIV:
- Inhibition of HIV Reverse Transcriptase : A series of synthesized analogues demonstrated promising inhibition rates against HIV-1 reverse transcriptase (RT), with some compounds achieving over 70% inhibition at specific concentrations. For instance, compounds 8h and 8l exhibited inhibition rates of 74.82% and 72.58%, respectively .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications affect biological activity:
| Compound | Substitution | % Inhibition (at 100 µM) |
|---|---|---|
| 5a | None | 34.32 |
| 5d | p-Methyl | 52.46 |
| 5f | p-Methoxy | 56.23 |
| 8h | Thiolane | 74.82 |
These findings suggest that electron-donating groups enhance activity against HIV RT while also influencing sigma receptor binding .
Case Studies
Several case studies highlight the compound's potential:
- Study on Cancer Cell Lines : A study evaluated the effectiveness of various tetrahydroisoquinoline derivatives against Huh-7 cells and identified several candidates with significant growth inhibition.
- Antiviral Efficacy Assessment : Another study focused on synthesizing new derivatives aimed at inhibiting HIV RT, revealing that certain structural modifications led to enhanced antiviral potency.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-(thiolan-3-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-17-14-7-11-3-5-16(13-4-6-19-10-13)9-12(11)8-15(14)18-2/h7-8,13H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFQUVCQJFGWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3CCSC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














